molecular formula C8H8N2O2 B12864617 5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one

5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one

Cat. No.: B12864617
M. Wt: 164.16 g/mol
InChI Key: LVBNQPAKISVTGN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one (CAS 723232-74-4) is a high-purity chemical intermediate with significant relevance in pharmaceutical research and development. This compound features a benzisoxazolone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . Its molecular formula is C 8 H 8 N 2 O 2 and it has a molecular weight of 164.16 g/mol . The primary research value of this compound lies in its functionalization as a building block. The presence of both an aminomethyl group and the isoxazolone core makes it a versatile precursor for the synthesis of more complex molecules. Isoxazole and benzisoxazole derivatives are extensively investigated as potent inhibitors of enzymes like Human Neutrophil Elastase (HNE), a key target for treating inflammatory pulmonary diseases . Furthermore, such scaffolds are commonly explored for antimicrobial and anticancer applications , serving as critical intermediates in constructing potential pharmacologically active agents. This product is provided for Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes. It is not intended for use in humans, animals, or as a diagnostic agent, and must not be incorporated into products for consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-(aminomethyl)-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H8N2O2/c9-4-5-1-2-7-6(3-5)8(11)10-12-7/h1-3H,4,9H2,(H,10,11)

InChI Key

LVBNQPAKISVTGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C(=O)NO2

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Aminomethyl Benzo D Isoxazol 3 2h One and Its Derivatives

Strategies for the Construction of the Benzo[d]isoxazol-3(2H)-one Core

Intramolecular Cyclization Pathways for Benzisoxazole Formation

Intramolecular cyclization is a common and effective strategy for constructing the benzisoxazole ring system. These reactions typically involve the formation of a key N-O or C-O bond from a suitably substituted benzene (B151609) precursor.

One established method involves the reductive cyclization of 2-nitrobenzoic acid derivatives. For instance, the synthesis of 2,1-benzisoxazole-3(1H)-one can be achieved through the reduction of 2-nitrobenzoic acid to 2-hydroxylaminobenzoic acid, which then undergoes cyclization, although yields can be modest (20-25%). Another prominent pathway is the thermal or photochemical decomposition of 2-azidobenzoic acid, which generates a nitrene intermediate that cyclizes to form the desired heterocycle. The effectiveness of photochemical cyclization can be dependent on the wavelength of light used, with shorter wavelengths sometimes leading to increased yields.

A different intramolecular approach starts from o-hydroxyaryl oximes. The cyclization proceeds via a formal dehydration reaction, where the oxime's hydroxyl group is converted into a good leaving group, facilitating the nucleophilic attack by the phenolic hydroxyl to form the N-O bond.

Intermolecular Approaches in Benzoisoxazolone Synthesis

While intramolecular pathways are common, intermolecular reactions also provide access to the benzoisoxazole core. A significant example is the [3+2]-cycloaddition reaction between in situ generated nitrile oxides and various dipolarophiles. This method allows for the construction of the isoxazole (B147169) ring from non-cyclic precursors. For instance, the reaction of nitrile oxides with substituted alkynes can yield highly functionalized isoxazoles, which can then be further elaborated to form the fused benzo structure. The regioselectivity of such cycloadditions is a key consideration and can be influenced by the electronic nature of the substituents on both the nitrile oxide and the dipolarophile.

For the related benzo[d]isothiazol-3(2H)-ones, intermolecular reactions of 2-halobenzamides with sulfur sources like sulfur powder (S8) or potassium thiocyanate (KSCN) in the presence of transition-metal catalysts have been developed, suggesting analogous pathways could be explored for their oxygen-containing counterparts. nih.gov

Transition Metal-Catalyzed Reactions in Heterocycle Synthesis

Transition metal catalysis has become an indispensable tool in the synthesis of heterocyclic compounds, including the benzo[d]isoxazol-3(2H)-one core. These catalysts can facilitate bond formations that are otherwise difficult, often under milder conditions and with higher efficiency.

Copper(I)-catalyzed intramolecular N-S bond formation has been used to synthesize benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides, providing a template for analogous N-O bond formations. nih.gov Similarly, palladium-catalyzed reactions are widely used for C-C and C-N bond formations in the assembly of complex heterocyclic systems. For example, Pd-catalyzed functionalization at the C-5 position of benzo-2,1,3-thiadiazole has been demonstrated, highlighting the potential for regioselective modifications of related benzofused heterocycles. rsc.org Cobalt catalysts have also been employed in the intramolecular C-H amination of anthranils (2,1-benzisoxazoles) through an unconventional ring-opening and electrocyclization pathway.

The table below summarizes various transition metal-catalyzed approaches for the synthesis of related benzofused heterocycles.

Catalyst SystemStarting MaterialReaction TypeProduct TypeReference
CuCl2-halobenzamides and S8Intermolecular C-S/N-S cyclizationBenzo[d]isothiazol-3(2H)-ones nih.gov
Cu(I)2-mercaptobenzamidesIntramolecular N-S bond formationBenzo[d]isothiazol-3(2H)-ones nih.gov
Cp*Co(III)C7-substituted anthranilsIntramolecular C-H aminationCarbazoles and Indoles
Pd-G3 Xantphos5-halobenzo-2,1,3-thiadiazoleC-S cross-coupling5-thio-substituted benzothiadiazoles rsc.org

Electrochemical Methods in the Synthesis of Related Heterocyclic Systems

Organic electrosynthesis is emerging as a powerful and environmentally friendly alternative for constructing heterocyclic systems. By using electricity to drive reactions, it often avoids the need for harsh chemical oxidants or reductants. Electrochemical methods can be applied to form key C-N, C-O, and N-S bonds necessary for heterocycle formation.

For instance, an electrochemical dehydrogenative cyclization has been reported for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. nih.gov This process occurs via an intramolecular N-S bond formation in an undivided cell, generating hydrogen gas as the only byproduct. nih.gov The anodic oxidation of amines and amides can generate aminyl and amidyl radicals, which are key intermediates in the synthesis of various N-heterocyclic compounds. These methods offer a sustainable approach that can potentially be adapted for the synthesis of the benzo[d]isoxazol-3(2H)-one core.

Introduction and Functionalization of the Aminomethyl Moiety in Benzo[d]isoxazol-3(2H)-one Structures

Once the benzo[d]isoxazol-3(2H)-one core is assembled, the next critical challenge is the introduction of the aminomethyl group specifically at the 5-position of the benzene ring. This requires highly regioselective functionalization strategies.

Regioselective Functionalization Strategies

Directly introducing an aminomethyl group onto the pre-formed heterocyclic core is often challenging. Therefore, a multi-step strategy is typically employed. This involves first installing a different functional group at the 5-position, which then serves as a handle for conversion into the desired aminomethyl moiety.

Route 1: Via Nitration and Reduction

A common strategy for introducing a nitrogen-containing group onto an aromatic ring is electrophilic nitration. The benzo[d]isoxazol-3(2H)-one core can be nitrated to introduce a nitro group (-NO2) at the 5-position, yielding 5-nitrobenzo[d]isoxazol-3(2H)-one. The subsequent reduction of the aromatic nitro group to a primary amine (-NH2) is a well-established transformation. This can be achieved using various methods, including:

Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C) or Raney Nickel with hydrogen gas. masterorganicchemistry.com

Metal/Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl). masterorganicchemistry.comresearchgate.net

This sequence produces 5-aminobenzo[d]isoxazol-3(2H)-one. To obtain the target 5-(aminomethyl) derivative, further steps would be required to introduce the methylene (B1212753) (-CH2-) bridge.

Route 2: Via Halogenation and Substitution

Another approach involves the regioselective halogenation of the benzoisoxazolone ring to produce a 5-halo derivative, such as 5-chlorobenzo[d]isoxazol-3-ol. smolecule.com While direct conversion to an aminomethyl group is not straightforward, a related strategy involves the synthesis of a halomethyl intermediate. For example, if 5-(chloromethyl)benzo[d]isoxazol-3(2H)-one could be prepared, the aminomethyl group could be installed via nucleophilic substitution with ammonia or a suitable amine equivalent.

Route 3: Via Formylation and Reductive Amination

A highly effective method for installing an aminomethyl group is through the reductive amination of a corresponding aldehyde. acsgcipr.org This pathway would involve the synthesis of 5-formylbenzo[d]isoxazol-3(2H)-one as a key intermediate. This aldehyde can then be reacted with an amine (such as ammonia or a protected equivalent) to form an imine in situ. The imine is subsequently reduced to the target amine using a selective reducing agent. wikipedia.org

Common reducing agents for this transformation are summarized in the table below.

Reducing AgentCharacteristicsReference
Sodium borohydride (NaBH4)Common, mild reductant for aldehydes, ketones, and imines. acsgcipr.orgmasterorganicchemistry.com
Sodium cyanoborohydride (NaBH3CN)Selectively reduces imines in the presence of aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com
Sodium triacetoxyborohydride (NaBH(OAc)3)A mild and selective reducing agent, often used for one-pot reactions. acsgcipr.orgmasterorganicchemistry.com
Catalytic Hydrogenation (H2/Catalyst)A green method using H2 gas and catalysts like Pd, Pt, or Ni. acsgcipr.org

This reductive amination approach offers a controlled, high-yielding, and often one-pot method for converting an aldehyde directly to the desired aminomethyl functionality, making it a highly attractive strategy for the final steps in the synthesis of 5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one. acsgcipr.orgwikipedia.org

Sustainable and Green Chemical Approaches in Isoxazole Chemistry

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds. These approaches aim to reduce the environmental impact of chemical processes by utilizing safer solvents, reducing energy consumption, and minimizing waste.

Utilization of Deep Eutectic Solvents in Isoxazole Synthesis

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents in the synthesis of isoxazoles. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and inexpensive.

Research has demonstrated the successful synthesis of 3,5-disubstituted isoxazoles and isoxazolines in a one-pot, three-step reaction using a choline chloride:urea deep eutectic solvent. A key advantage of using DES is that the reaction medium can often be reused multiple times without a significant decrease in product yield, making the process more sustainable.

Microwave-Assisted Synthetic Protocols for Efficient Derivatization

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. In the context of isoxazole chemistry, microwave irradiation has been successfully employed for the synthesis of various derivatives. This technique provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of chemical transformations. The use of microwave assistance aligns with green chemistry principles by improving energy efficiency and often allowing for solvent-free reaction conditions.

Derivatization and Scaffold Modification of this compound

The structural modification of this compound is a key strategy for developing new derivatives with potentially enhanced biological activities. These modifications can be targeted at either the isoxazolone ring system or the aminomethyl side chain.

Structural Modifications of the Isoxazolone Ring System

The benzo[d]isoxazol-3(2H)-one scaffold offers several positions for structural modification. Skeletal editing techniques have emerged as powerful tools for altering the core structure of heterocyclic compounds. These methods can involve atom swapping, insertion, or deletion to create novel ring systems. For instance, ring expansion of benzo[d]isoxazoles can lead to the formation of other biologically relevant heterocyclic structures. The isoxazole ring system itself allows for easier modifications of substituents, making it a valuable intermediate in the synthesis of bioactive compounds researchgate.net.

Diversification at the Aminomethyl Side Chain

The primary amine of the aminomethyl side chain provides a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups. Common derivatization strategies include N-acylation, N-alkylation, and the formation of ureas and sulfonamides.

N-Acylation: The aminomethyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction introduces a carbonyl group, which can participate in further functionalization and can influence the compound's physicochemical properties.

N-Alkylation: N-alkylation of the aminomethyl side chain can be achieved by reacting the primary amine with alkyl halides. This introduces alkyl substituents, which can be used to modulate the lipophilicity and steric properties of the molecule. Both mono- and di-alkylation can often be achieved by carefully controlling the reaction conditions.

Urea and Sulfonamide Formation: The primary amine can react with isocyanates to form urea derivatives or with sulfonyl chlorides to yield sulfonamides. These functional groups are known to participate in hydrogen bonding and can significantly impact the biological activity of the parent compound.

Below is an interactive table summarizing the potential derivatization reactions at the aminomethyl side chain:

Reagent ClassFunctional Group IntroducedPotential Reaction Conditions
Acyl Chlorides/AnhydridesAmideBase (e.g., triethylamine, pyridine) in an inert solvent
Alkyl HalidesAlkylamineBase (e.g., potassium carbonate) in a polar aprotic solvent
IsocyanatesUreaInert solvent
Sulfonyl ChloridesSulfonamideBase (e.g., pyridine) in an inert solvent

N-Substitution Patterns on the Benzo[d]isoxazolone Core

The introduction of substituents at the nitrogen atom (N-2 position) of the this compound core is a key strategy for modulating the compound's physicochemical properties and biological activity. This functionalization allows for the exploration of a wide range of chemical space, leading to the generation of diverse derivatives. The synthetic approaches to N-substituted derivatives typically involve the alkylation or arylation of the lactam nitrogen of the benzo[d]isoxazolone ring system.

A significant challenge in the synthesis of N-substituted this compound derivatives is the presence of the reactive primary amino group in the aminomethyl substituent. This group can compete with the lactam nitrogen in N-substitution reactions. To achieve selective functionalization at the desired N-2 position, a protection strategy for the aminomethyl group is generally required.

A plausible synthetic route commences with the protection of the amino group of this compound. Common protecting groups for primary amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be employed. The selection of the protecting group is crucial and should be based on its stability under the conditions of the subsequent N-substitution reaction and the ease of its removal in the final step.

Following the protection of the aminomethyl group, the resulting intermediate can undergo N-substitution. Base-mediated alkylation is a common method for introducing alkyl groups at the N-2 position. nih.gov This typically involves treating the protected benzo[d]isoxazolone with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the lactam nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agents. The choice of base and solvent can influence the reaction's efficiency and yield.

For the introduction of aryl or heteroaryl substituents, N-arylation reactions can be employed. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. This would involve reacting the protected benzo[d]isoxazolone with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

The final step in the synthesis is the deprotection of the aminomethyl group to yield the desired N-substituted this compound derivative. The conditions for deprotection must be chosen carefully to avoid cleavage of the newly introduced N-substituent. For instance, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), while a Cbz group is typically cleaved by hydrogenolysis.

The electronic nature of substituents on the benzo[d]isoxazolone ring can influence the reactivity of the lactam nitrogen. Electron-withdrawing groups on the aromatic ring can increase the acidity of the N-H bond, potentially facilitating its deprotonation. Conversely, electron-donating groups may decrease the acidity. The steric hindrance of both the N-substituent to be introduced and any existing groups on the benzo[d]isoxazolone core can also impact the reaction's outcome.

The table below illustrates the variety of N-substituents that can be introduced onto the 5-(tert-butoxycarbonylaminomethyl)benzo[d]isoxazol-3(2H)-one intermediate and the general conditions for the N-substitution step.

EntryN-Substituent (R)ReagentReaction ConditionsProduct
1MethylMethyl iodide (CH3I)NaH, DMF, 0 °C to rt2-Methyl-5-(tert-butoxycarbonylaminomethyl)benzo[d]isoxazol-3(2H)-one
2EthylEthyl bromide (CH3CH2Br)K2CO3, Acetonitrile, reflux2-Ethyl-5-(tert-butoxycarbonylaminomethyl)benzo[d]isoxazol-3(2H)-one
3BenzylBenzyl bromide (BnBr)NaH, THF, 0 °C to rt2-Benzyl-5-(tert-butoxycarbonylaminomethyl)benzo[d]isoxazol-3(2H)-one
4AllylAllyl bromideK2CO3, DMF, rt2-Allyl-5-(tert-butoxycarbonylaminomethyl)benzo[d]isoxazol-3(2H)-one
5PhenylPhenylboronic acidCu(OAc)2, Pyridine, CH2Cl2, rt2-Phenyl-5-(tert-butoxycarbonylaminomethyl)benzo[d]isoxazol-3(2H)-one
64-Methoxyphenyl(4-Methoxyphenyl)boronic acidPd(OAc)2, P(t-Bu)3, K3PO4, Toluene, 100 °C2-(4-Methoxyphenyl)-5-(tert-butoxycarbonylaminomethyl)benzo[d]isoxazol-3(2H)-one

Following the N-substitution, the deprotection of the Boc group under acidic conditions would yield the final target compounds. This systematic approach allows for the synthesis of a library of N-substituted this compound derivatives for further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one, and how can impurities be minimized during purification?

  • Methodology : The compound can be synthesized via condensation reactions of isoxazol-3-ol derivatives with aminomethylating agents. For example, refluxing 5-(pentan-2-yl)isoxazol-3-ol with acid chlorides (e.g., 1-pyrrolidinecarbonyl chloride) in toluene, followed by vacuum concentration and silica gel chromatography (20–30% ethyl acetate/hexane) yields high-purity products . Impurities such as unreacted starting materials or byproducts are minimized using iterative flash chromatography and NMR-guided fractionation.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Key peaks include δ 3.40–3.26 ppm (aminomethyl protons), δ 6.50–7.02 ppm (aromatic protons), and δ 154.7–155.0 ppm (carbonyl carbons) .
  • LCMS : A molecular ion peak at m/z 247.2 [M+H]⁺ confirms the molecular weight .
  • HRMS : Match experimental and calculated values (e.g., C₄H₆N₂O₂ requires m/z 114.0432) to confirm elemental composition .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodology : Store at –20°C in anhydrous conditions (e.g., sealed vials with desiccants) to prevent hydrolysis of the isoxazolone ring. Stability studies show degradation <5% over 6 months under these conditions . Avoid prolonged exposure to light, as UV-Vis spectra indicate photodegradation above 300 nm .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodology :

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., Notum carboxylesterase) and receptor-binding assays (e.g., GABAₐ receptor agonism) to confirm target specificity.
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Purity validation : Ensure >95% purity via HPLC and quantify trace impurities (e.g., ammonium chloride) using ion chromatography .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

  • Methodology :

  • DFT calculations : Optimize the molecule’s geometry using B3LYP/6-31G* to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular docking : Dock into GABAₐ receptor models (PDB: 6HUP) using AutoDock Vina to identify key binding residues (e.g., Arg119, Glu155) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. How can researchers design derivatives of this compound to enhance selectivity for neurological targets?

  • Methodology :

  • Scaffold modification : Introduce substituents at the 5-position (e.g., fluorophenyl groups) via Suzuki coupling to modulate lipophilicity and blood-brain barrier penetration .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., aminomethyl group interaction with Glu155) .
  • In vitro screening : Test derivatives in primary neuron cultures for GABAergic activity and off-target effects (e.g., NMDA receptor antagonism) .

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